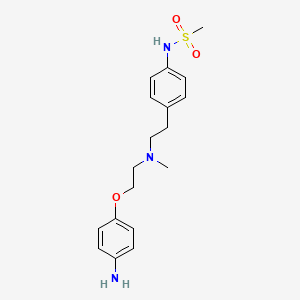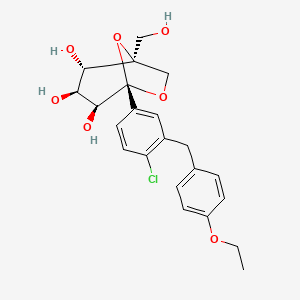
Ertugliflozin Tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ertugliflozin Tetraol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by reducing the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This compound is marketed under the brand name Steglatro and is often used in combination with other antidiabetic medications such as metformin and sitagliptin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin Tetraol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Ertugliflozin Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like acetonitrile, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediate compounds that are subsequently converted into the final product. These intermediates are carefully monitored and purified to ensure the final product’s quality and efficacy .
科学的研究の応用
Ertugliflozin Tetraol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters. In biology, it is used to investigate the mechanisms of glucose reabsorption and excretion in the kidneys. In medicine, it is extensively studied for its therapeutic effects in managing type 2 diabetes and its potential cardiovascular benefits .
作用機序
Ertugliflozin Tetraol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby lowering the renal threshold for glucose and increasing urinary glucose excretion. The molecular targets involved include the SGLT2 proteins, which are responsible for glucose transport in the kidneys .
類似化合物との比較
Similar Compounds: Similar compounds to Ertugliflozin Tetraol include other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: this compound is unique in its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, it has a favorable pharmacokinetic profile, with a long half-life that allows for once-daily dosing .
特性
CAS番号 |
1210344-58-3 |
|---|---|
分子式 |
C22H25ClO7 |
分子量 |
436.9 g/mol |
IUPAC名 |
(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
MCIACXAZCBVDEE-YFNVTMOMSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
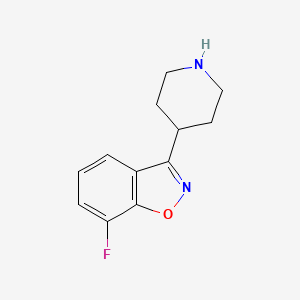

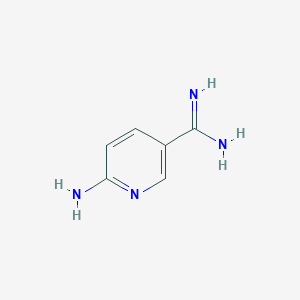
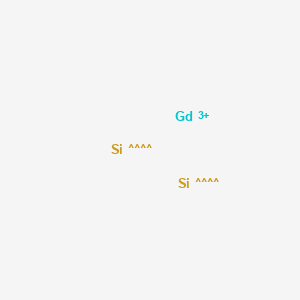
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
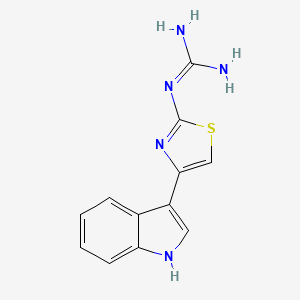
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
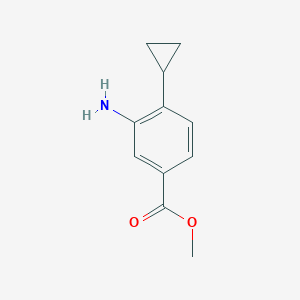
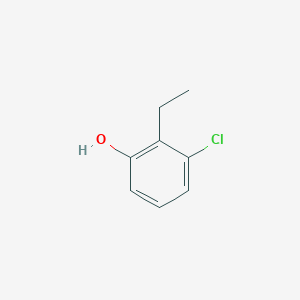
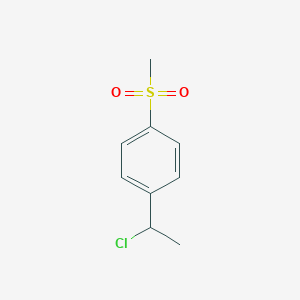
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
